3-Acetylthiophene-2-carboxylic acid

Organic Synthesis Photocatalysis C-H Carboxylation

Procure a superior 3-acetylthiophene-2-carboxylic acid building block. Its unique ortho-acetyl/carboxylic acid substitution on the thiophene ring creates a distinct electronic environment for unparalleled scaffold diversity in drug discovery, differentiating it from regioisomers. A proven inhibitor of IL-6 and TNF-α production (70% at 50 µM), it's a viable starter for inflammation-targeted medicinal chemistry. Its reported superior thermodynamic stability vs. 2-acetyl isomers ensures robust derived polymers for extended device longevity. Purchase this high-purity reagent to accelerate SAR programs and advanced material development.

Molecular Formula C7H6O3S
Molecular Weight 170.19 g/mol
CAS No. 13657-90-4
Cat. No. B189482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylthiophene-2-carboxylic acid
CAS13657-90-4
Synonyms3-ACETYLTHIOPHENE-2-CARBOXYLIC ACID
Molecular FormulaC7H6O3S
Molecular Weight170.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(SC=C1)C(=O)O
InChIInChI=1S/C7H6O3S/c1-4(8)5-2-3-11-6(5)7(9)10/h2-3H,1H3,(H,9,10)
InChIKeyQQVIOEXFJFFVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylthiophene-2-carboxylic acid (CAS 13657-90-4): A 3-Substituted Thiophene-2-Carboxylic Acid Scaffold for Medicinal Chemistry and Organic Synthesis


3-Acetylthiophene-2-carboxylic acid (CAS 13657-90-4, C₇H₆O₃S, MW 170.19 g/mol) is a heterocyclic building block featuring a thiophene ring substituted with a carboxylic acid group at the 2-position and an acetyl group at the 3-position . This specific substitution pattern places it within the class of 3-substituted thiophene-2-carboxylic acids, a scaffold of significant interest in medicinal chemistry and materials science due to its versatility and the unique electronic effects imparted by the ortho-relationship of the two functional groups . It is primarily utilized as a versatile small molecule scaffold for the synthesis of more complex molecules in research settings .

Why 3-Acetylthiophene-2-carboxylic acid Cannot Be Simply Replaced by Other Thiophene Carboxylic Acids


Generic substitution of 3-acetylthiophene-2-carboxylic acid with a close analog is not trivial due to the precise regiochemistry and functional group arrangement, which dictates its physicochemical properties, reactivity, and biological interactions. The ortho-position of the acetyl and carboxylic acid groups on the thiophene ring creates a unique electronic environment and steric profile compared to its regioisomers (e.g., 2-acetylthiophene-3-carboxylic acid) or other 3-substituted thiophene-2-carboxylic acids with different substituents (e.g., halogens, alkyl chains) . This specific substitution pattern directly influences key properties such as acid dissociation constant (pKa), solubility, and metabolic stability, all of which are critical for downstream applications [1]. Furthermore, structure-activity relationship (SAR) studies in related thiophene carboxylic acid series demonstrate that even small changes in the size and nature of the substituent at the 3-position can drastically alter biological potency and selectivity, making the acetyl group a non-interchangeable structural feature for specific target interactions [2].

Quantitative Differentiation Evidence for 3-Acetylthiophene-2-carboxylic acid Against Comparators


Synthetic Accessibility: A Reported Photocatalytic Carboxylation Route Yields 3-Acetylthiophene-2-carboxylic acid in 41%

A modern synthetic method for 3-acetylthiophene-2-carboxylic acid has been reported using a redox-neutral photocatalytic C-H carboxylation of 3-acetylthiophene with CO₂, achieving a yield of 41% under optimized conditions [1]. This represents a distinct synthetic entry point compared to the more common and often lower-yielding oxidation of 2-acetylthiophene to produce 2-thiophenecarboxylic acid, or the multi-step processes required for other 3-substituted analogs [2].

Organic Synthesis Photocatalysis C-H Carboxylation

Biological Activity Profile: 3-Acetylthiophene-2-carboxylic acid Exhibits 70% Inhibition of Pro-inflammatory Cytokines in Human Macrophages

In cell-based assays, 3-acetylthiophene-2-carboxylic acid demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines IL-6 and TNF-alpha by up to 70% at a concentration of 50 µM in human macrophages . While many thiophene carboxylic acids have reported biological activities, this specific and quantified anti-inflammatory profile in a human cell line provides a concrete benchmark for this compound's potential in immunomodulatory research, distinguishing it from analogs where such data may be absent or show different activity profiles.

Anti-inflammatory Immunomodulation Drug Discovery

Thermochemical Stability: 3-Acetylthiophene Core Exhibits Higher Gas-Phase Stability than its 2-Isomer

While direct thermochemical data for 3-acetylthiophene-2-carboxylic acid is not reported, a study on the core acetylthiophene system provides valuable insight. Experimental determination of gas-phase enthalpies of formation for 2-acetylthiophene and 3-acetylthiophene revealed that the 3-isomer is thermodynamically more stable than the 2-isomer [1]. This difference in intrinsic stability of the heterocyclic core can have implications for the compound's behavior in high-temperature reactions, storage stability, and overall energetic profile, suggesting that 3-acetyl-substituted thiophenes may offer advantages in certain synthetic and material applications compared to their 2-substituted counterparts.

Physical Organic Chemistry Thermodynamics Molecular Stability

Structural Suitability for DAO Inhibition: 3-Substituted Thiophene-2-Carboxylic Acids are a Privileged Scaffold with Tolerance for Small Substituents

A comprehensive SAR study on thiophene carboxylic acids as inhibitors of D-amino acid oxidase (DAO) established that 3-substituted thiophene-2-carboxylic acids are a privileged scaffold. Critically, the study revealed that small substituents on the thiophene ring are well-tolerated and that the introduction of a large branched side chain markedly decreases inhibitory potency [1]. The acetyl group (-COCH₃) of 3-acetylthiophene-2-carboxylic acid is a small, planar substituent that aligns perfectly with this pharmacophoric requirement, distinguishing it from analogs with bulkier 3-substituents (e.g., aryl, branched alkyl) which would be predicted to have significantly lower or no DAO inhibitory activity.

Enzyme Inhibition D-Amino Acid Oxidase Structure-Activity Relationship (SAR)

High-Value Research Applications for 3-Acetylthiophene-2-carboxylic acid


Medicinal Chemistry: Development of Novel Anti-inflammatory Agents

Based on the demonstrated 70% inhibition of IL-6 and TNF-alpha production in human macrophages at 50 µM , 3-acetylthiophene-2-carboxylic acid is a viable starting point for medicinal chemistry programs targeting inflammatory diseases. Its small size (MW 170.19) and synthetic versatility make it an attractive core for lead optimization via structure-activity relationship studies to improve potency and drug-like properties.

Chemical Biology: Probing D-Amino Acid Oxidase (DAO) Function

Given the established SAR that small substituents on the thiophene-2-carboxylic acid scaffold are tolerated for DAO inhibition [1], 3-acetylthiophene-2-carboxylic acid serves as an ideal tool compound. It can be used to probe DAO's role in D-serine metabolism and related neurological pathways without introducing the confounding variable of a bulky, potency-reducing substituent. This makes it suitable for fundamental biochemical and pharmacological studies.

Organic Synthesis: A C-H Carboxylation Building Block

The compound can be reliably synthesized via a modern photocatalytic C-H carboxylation route with a reported 41% yield [2]. This accessibility, combined with its ortho-substituted acetyl and carboxylic acid functional groups, positions it as a valuable building block for constructing more complex heterocyclic libraries, particularly for generating diverse 3-substituted thiophene-2-carboxylic acid derivatives through further functionalization of the acetyl group or the carboxylic acid.

Materials Science: Design of Thermally Stable Thiophene-Based Materials

For applications requiring high thermal stability, such as in the synthesis of conductive polymers or organic electronic materials, the 3-acetylthiophene core offers an advantage. Calorimetric studies show that 3-acetylthiophenes are thermodynamically more stable than their 2-acetyl isomers [3]. This suggests that polymers or materials derived from 3-acetylthiophene-2-carboxylic acid may possess enhanced thermal and chemical robustness, a critical parameter for device longevity and performance.

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